Rilpivirine - 500287-72-9

Rilpivirine

Catalog Number: EVT-288353
CAS Number: 500287-72-9
Molecular Formula: C22H18N6
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) classified as a diarylpyrimidine (DAPY) derivative. [, , , , , , , , , , ] It is highly potent against both wild-type and drug-resistant strains of HIV-1. [, , , , , , ] Rilpivirine plays a crucial role in scientific research as a tool for studying HIV-1 reverse transcriptase and as a potential therapeutic agent for HIV-1 infection. [, , , , , , , , , ]

Future Directions
  • Optimization of Long-acting Formulations: Further research is needed to optimize long-acting formulations of Rilpivirine for both treatment and PrEP, including alternative administration routes like the lateral thigh muscle. [, , ]
  • Expanding Treatment Options: Exploring the use of Rilpivirine in combination with newer antiretrovirals to develop novel and potentially more effective treatment regimens. [, , , ]
  • Addressing Drug Resistance: Investigating strategies to mitigate the development of Rilpivirine resistance and cross-resistance to other NNRTIs. [, , , , , , , ]
  • Personalized Medicine: Studying the impact of individual patient factors, such as genetics and co-infections, on Rilpivirine pharmacokinetics and treatment outcomes. [, , , , ]
Overview

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection. It functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Rilpivirine is marketed under various brand names, including Edurant, and is often combined with other antiretroviral medications to enhance therapeutic efficacy.

Source

Rilpivirine was developed by Tibotec Pharmaceuticals and received approval from the United States Food and Drug Administration in 2011 for use in HIV treatment. It is synthesized through various chemical processes that optimize yield and efficiency while minimizing environmental impact.

Classification

Rilpivirine belongs to the class of medications known as non-nucleoside reverse transcriptase inhibitors. This class is characterized by its mechanism of action, which differs from nucleoside analogs that mimic the building blocks of DNA.

Synthesis Analysis

Methods

The synthesis of rilpivirine has undergone significant optimization over the years. Recent methods focus on microwave-assisted synthesis, which enhances reaction efficiency and reduces reaction time. The synthesis can be broadly divided into several key steps:

  1. Formation of Key Intermediates: The initial steps involve the formation of key intermediates through reactions such as nucleophilic substitution and chlorination.
  2. Microwave-Assisted Reactions: A notable method employs microwave irradiation to facilitate faster reactions, achieving significant yield improvements and reduced reaction times from hours to minutes .
  3. Final Product Formation: The final step typically involves a substitution reaction between synthesized intermediates, leading to the formation of rilpivirine with yields reported up to 21% .

Technical Details

Molecular Structure Analysis

Structure

Rilpivirine's molecular formula is C22H18N4O2, and its structure features a pyrimidine ring connected to a phenyl group with various substituents that enhance its activity against HIV. The compound's stereochemistry is critical for its biological activity.

Data

  • Molecular Weight: 366.41 g/mol
  • Chemical Structure: Rilpivirine contains multiple functional groups, including nitriles and amines, which are essential for its interaction with the reverse transcriptase enzyme.
Chemical Reactions Analysis

Reactions

The synthesis of rilpivirine involves several key chemical reactions:

  1. Nucleophilic Substitution Reactions: These are critical in forming intermediates that lead to rilpivirine.
  2. Chlorination: Chlorination reactions are employed to introduce halogen substituents that are essential for further transformations.
  3. Microwave-Assisted Reactions: This innovative approach allows for rapid heating and mixing, facilitating reactions that would otherwise take much longer under conventional heating methods .

Technical Details

The use of microwave-assisted synthesis not only shortens reaction times but also improves selectivity and yield, making it more suitable for industrial applications compared to traditional methods .

Mechanism of Action

Rilpivirine acts by binding to the reverse transcriptase enzyme, inhibiting its ability to convert viral RNA into DNA—a critical step in the HIV replication cycle. By preventing this conversion, rilpivirine effectively reduces viral load in patients.

Process Data

  • Binding Affinity: Rilpivirine has a high binding affinity for reverse transcriptase, which contributes to its efficacy.
  • Resistance Profiles: The drug's mechanism is affected by mutations in the reverse transcriptase gene, leading to varying resistance profiles among different HIV strains.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rilpivirine typically appears as a white to off-white crystalline powder.
  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Rilpivirine exhibits stability under standard conditions but may degrade when exposed to extreme pH levels or temperatures.
  • Melting Point: The melting point of rilpivirine is approximately 140 °C.
Applications

Rilpivirine is primarily used in the treatment of HIV infection as part of antiretroviral therapy regimens. Its applications extend beyond direct antiviral activity; research is ongoing into formulations that enhance patient adherence through long-acting delivery systems such as nanosuspensions .

Historical Development and Evolution of Rilpivirine Synthesis

Chronological Advancements in Synthetic Methodologies

The synthetic pathway for rilpivirine (C~22~H~18~N~6~) has undergone substantial optimization since its initial development, primarily addressing challenges related to yield, toxicity, and industrial scalability. Early routes relied heavily on Heck coupling reactions for synthesizing key intermediates. The original synthesis of intermediate (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 2) utilized palladium acetate ($67/g) and tri-O-methylphenylphosphine ($8/g) under inert conditions, achieving a 77% yield but generating environmental concerns due to palladium residues [1] [3]. This method was followed by dehydration using phosphorus oxychloride (POCl~3~), a corrosive and toxic reagent posing handling and waste disposal challenges [1].

A significant advancement emerged with alternative approaches to Intermediate 2 synthesis, notably replacing expensive palladium acetate with more economical palladium on carbon (Pd/C) catalysts. While this modification reduced catalyst costs, it introduced acrylonitrile—a Class B organic toxicant with stringent regulatory controls—limiting its commercial viability [1] [5]. Concurrently, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3) evolved through multiple iterations. Early methods employing high-boiling-point solvents like dimethoxyethane (DME, boiling point: 85°C) or N-methylpyrrolidin-2-one (NMP, boiling point: 202°C) faced energy-intensive recovery challenges, while routes starting from expensive 1-(4-cyanophenyl)guanidine (58.5% yield) were economically impractical for industrial scale-up [1] [3].

Table 1: Evolution of Key Intermediate Synthesis

IntermediateInitial Approach (Yield)Advanced Approach (Yield)Key Improvement
Intermediate 2Pd(OAc)~2~/ligand, acrylamide (77%)Pd/C, acrylonitrile alternatives (64.5%)Lower catalyst cost
Intermediate 3DME solvent (47%)Solvent-free fusion (62%)Elimination of solvent recovery
RilpivirineAcetonitrile reflux, 69h (68.6%)Microwave, NMP, 90min (75%)Time reduction & yield increase

Later innovations focused on holistic process efficiency. The six-step optimized route demonstrated in 2021 achieved an overall yield of 21%, surpassing the original 18.5% yield. This was attributed to refined reaction conditions for Intermediate 3, where fusion techniques between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile replaced solvent-mediated steps, increasing yield from 52% to 62% compared to patent routes [1] [3] [5].

Comparative Analysis of Patent vs. Novel Synthetic Routes

Patent-protected routes for rilpivirine synthesis emphasize specialized reagents and controlled conditions to ensure purity and crystallinity, often at the expense of complexity and cost. The patent WO2020084142A1 exemplifies this approach, employing amine-protecting groups (e.g., alkyloxycarbonyl, aryl sulfonyl) during pyrimidine coupling to minimize side reactions. This method further isolates rilpivirine as specific acid addition salts (e.g., hydrochloride, methanesulfonate) using non-polar solvents like dichloromethane or toluene to enhance crystalline purity [2]. While effective for purity control, these steps introduce additional deprotection and purification operations, increasing process complexity.

In contrast, novel academic routes prioritize green chemistry principles and cost-effectiveness. A landmark study eliminated acrylonitrile entirely from Intermediate 2 synthesis, substituting it with less toxic acrylamide followed by dehydration—a critical mitigation of toxicity and regulatory hurdles [1] [3]. For Intermediate 3, solvent-free fusion techniques between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile at elevated temperatures (180–220°C) bypassed the need for DME or NMP, simultaneously avoiding malodorous methanethiol byproduct generation inherent in earlier chlorination steps [5]. This method achieved a 62% yield for Intermediate 3, significantly higher than the 47–52% yields in patent-described solvent-based routes [1] [5].

Table 2: Patent vs. Novel Route Comparison

ParameterPatent Routes (e.g., WO2020084142A1)Novel Routes (BMC Chemistry 2021)
Intermediate 2Relies on Pd-catalyzed Heck couplingUses acrylamide → dehydration; avoids toxicants
Intermediate 3Solvent-mediated nucleophilic substitutionSolvent-free fusion; higher yield (62%)
SolventsDME, NMP, dichloromethaneWater, ethanol, low-boiling acetonitrile
Toxicity FocusLimited; focuses on purityExplicit avoidance of acrylonitrile, methanethiol
Purity ControlSalt formation in non-polar solventsCrystallization from ethanol/water

Furthermore, chlorination optimization using POCl~3~ under reflux in novel routes reduced isomerization byproducts compared to patent methods requiring repeated POCl~3~ applications (Scheme 5), enhancing E-isomer selectivity crucial for antiviral activity [1] [5].

Role of Microwave-Assisted Techniques in Process Optimization

Microwave irradiation has revolutionized the final coupling step in rilpivirine synthesis, dramatically accelerating reaction kinetics and improving regioselectivity. Traditional thermal coupling between Intermediate 2 and Intermediate 3 required prolonged heating (69 hours) in acetonitrile under reflux, yielding 68.6% rilpivirine with detectable levels of the inactive cis-isomer (0.7%) [1] [3]. Microwave-promoted coupling condensed this step to 90 minutes—a 46-fold reduction in time—while increasing yield to 75% in NMP at 100°C [1] [7]. This technique leverages rapid, uniform superheating of polar intermediates, facilitating nucleophilic substitution without thermal degradation.

Solvent screening under microwave conditions revealed critical performance variations. While dioxane failed to promote the reaction (0% yield), acetonitrile and NMP delivered 40% and 43% yields respectively within 60 minutes at 100°C [7]. Extending irradiation time to 90 minutes in NMP further boosted yield to 75%, approaching the theoretical maximum by minimizing competing hydrolysis or isomerization pathways [1] [7]. The microwave approach also enhanced energy efficiency, reducing cumulative energy consumption by 85% compared to reflux methods, a significant advance toward sustainable manufacturing [1] [3].

Table 3: Microwave vs. Thermal Coupling Performance

ConditionThermal (Reflux)Microwave (100°C)
Reaction Time69 hours90 minutes
Optimal SolventAcetonitrileNMP
Yield68.6%75%
cis-Isomer0.7%Not detected
Energy InputHigh (reflux)Low (focused irradiation)

Beyond the final step, microwave assistance has potential applicability in intermediate synthesis. Preliminary studies on the fusion reaction for Intermediate 3 suggest 30–50% time reductions are achievable, though yields remain comparable to thermal methods [3]. The non-thermal effects of microwaves, including accelerated molecular rotation and dipole alignment, may further suppress solvent-dependent side reactions, making this technology a cornerstone for future rilpivirine process intensification [1] [7].

Properties

CAS Number

500287-72-9

Product Name

Rilpivirine

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C22H18N6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+

InChI Key

YIBOMRUWOWDFLG-ONEGZZNKSA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Solubility

0.1mg/ml
Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)

Synonyms

278, TMC
HCl, Rilpivirine
Hydrochloride, Rilpivirine
R278474
Rilpivirine
Rilpivirine HCl
Rilpivirine Hydrochloride
TMC 278
TMC-278
TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.